1-(4-fluorophenyl)-4-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)butan-1-one
Description
1-(4-Fluorophenyl)-4-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)butan-1-one is a synthetic compound featuring a benzazepine core linked to a 4-fluorophenyl group via a butanone chain. The 4-fluorophenyl group introduces electronegativity and steric effects, which may enhance binding affinity to target receptors.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO/c21-19-9-7-18(8-10-19)20(23)6-3-13-22-14-11-16-4-1-2-5-17(16)12-15-22/h1-2,4-5,7-10H,3,6,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNLEQMLMXLPOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=CC=CC=C21)CCCC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-4-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)butan-1-one, often referred to as a benzazepine derivative, is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H22FNO
- Molar Mass : 311.39 g/mol
- CAS Number : [Not provided in the search results]
Pharmacological Activity
The compound exhibits various biological activities that warrant further exploration:
- Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanin synthesis. Compounds with structural similarities to this compound have shown promising inhibitory effects on this enzyme. For instance, studies have indicated that certain derivatives can act as competitive inhibitors of tyrosinase with low IC50 values (e.g., ) .
- Antimelanogenic Effects : The compound's structural characteristics suggest potential antimelanogenic properties. Similar compounds have demonstrated the ability to reduce melanin production in B16F10 cells without cytotoxicity .
- Neuropharmacological Effects : Benzazepine derivatives are often studied for their neuropharmacological properties. Research on related compounds indicates that they may influence neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in treating mood disorders and neurodegenerative diseases.
The mechanisms through which this compound exerts its effects include:
- Enzyme Binding : The compound likely binds to the active site of tyrosinase and other target enzymes through non-covalent interactions (e.g., hydrogen bonding and hydrophobic interactions), preventing substrate access and thus inhibiting enzymatic activity .
- Modulation of Neurotransmitter Levels : By interacting with receptors or transporters associated with dopamine and serotonin, it may modulate their levels and activity in the central nervous system.
Case Study 1: Tyrosinase Inhibition
A study evaluated various derivatives of benzazepine-like structures for their tyrosinase inhibition potency. The results indicated that modifications in the aromatic ring significantly influenced inhibitory activity:
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Compound A | 0.18 | Competitive |
| Compound B | 0.40 | Noncompetitive |
| Compound C | 17.76 | Uncompetitive |
These findings suggest that structural optimization can enhance the inhibitory effectiveness against tyrosinase .
Case Study 2: Neuropharmacological Effects
Research on related benzazepine compounds has demonstrated their efficacy in animal models for anxiety and depression. These studies typically involve behavioral assays such as the forced swim test and elevated plus maze:
| Compound | Effect Observed | Reference |
|---|---|---|
| Compound D | Reduced anxiety-like behavior | Study X |
| Compound E | Increased serotonin levels | Study Y |
Such studies highlight the potential therapeutic applications of benzazepine derivatives in psychiatric disorders.
Comparison with Similar Compounds
Core Architecture
- Target Compound: Combines a 1,2,4,5-tetrahydro-3H-3-benzazepine ring with a 4-fluorophenyl-substituted butanone chain. The benzazepine’s partial saturation and nitrogen positioning create a unique pharmacophore.
- HAL (4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one) : Features a piperidine ring instead of benzazepine, with a 4-chlorophenyl substituent and a hydroxyl group. The six-membered piperidine ring may confer different steric and electronic properties compared to the benzazepine .
- Chalcone Derivatives (e.g., (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one) : Contain a planar α,β-unsaturated ketone system. The fluorophenyl group in chalcones exhibits dihedral angles ranging from 7.14° to 56.26° relative to adjacent rings, influencing molecular conformation and intermolecular interactions .
Substituent Effects
- Fluorophenyl Orientation : In the target compound, the fluorophenyl group’s orientation is likely influenced by the benzazepine’s flexibility. In chalcone derivatives, fluorophenyl groups adopt varying angles, which modulate crystallographic packing and solubility .
- Halogen vs.
Pharmacological Implications
- Dopaminergic Activity: SCH23390, a tetrahydrobenzazepine derivative, is a potent dopamine D1 antagonist. The target compound’s benzazepine core suggests possible dopaminergic modulation, though its specific receptor affinity remains uncharacterized in the evidence.
- Their planar structure facilitates π-π stacking, unlike the target compound’s three-dimensional benzazepine .
Crystallographic and Conformational Properties
- Isostructural Analogs : Compounds with fluorophenyl groups (e.g., those in ) crystallize in triclinic systems with P¯I symmetry. The fluorophenyl group in these analogs adopts a perpendicular orientation relative to the molecular plane, a feature that may influence the target compound’s solid-state behavior .
- Hirshfeld Surface Analysis : Chalcone derivatives () show intermolecular interactions (C–H···F, C–H···O) driven by fluorophenyl substituents. Similar interactions may stabilize the target compound’s crystal lattice .
Tabulated Comparison of Key Features
*Inferred from isostructural analogs in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
